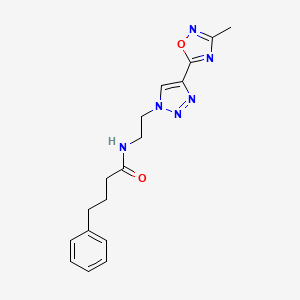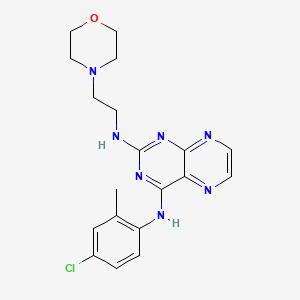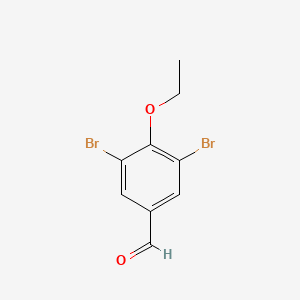![molecular formula C22H18FN3O3 B2498539 1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921840-39-3](/img/structure/B2498539.png)
1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrido[3,2-d]pyrimidine derivatives involves several key steps, including the formation of the pyrimidine ring and the introduction of substituents at strategic positions to achieve the desired chemical structure. An efficient synthesis route for a closely related compound, involving the formation of the pyrido[1,2-c]pyrimidine core through a nearly quantitative ring-closing reaction, has been described by Rosen, German, and Kerns (2009) in Tetrahedron Letters, highlighting the methodological advancements in synthesizing this class of compounds (Rosen, German, & Kerns, 2009).
Molecular Structure Analysis
The molecular structure of pyrido[3,2-d]pyrimidine derivatives is characterized by a fused bicyclic system comprising a pyrimidine ring connected to a pyridine ring. Structural elucidation using spectral techniques such as NMR, UV-visible, and FT-IR spectroscopy, alongside single-crystal X-ray diffraction analysis, provides comprehensive insights into the geometric parameters, electronic structures, and intermolecular interactions within these molecules. Ashraf et al. (2019) conducted a detailed investigation on the structural and spectral properties of hydroxybenzoylpyrido[2,3-d]pyrimidine heterocycle derivatives, contributing to the understanding of their electronic and molecular structures (Ashraf et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of pyrido[3,2-d]pyrimidine derivatives can be influenced by the presence of substituents, which affect their ability to undergo various chemical reactions. The introduction of fluorobenzyl and methoxybenzyl groups, for example, can significantly impact the compound's reactivity, as demonstrated by Kim et al. (2006), who explored the NF-kB inhibition activities of trisubstituted tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones (Kim et al., 2006).
Physical Properties Analysis
The physical properties of pyrido[3,2-d]pyrimidine derivatives, such as solubility, permeability, and intrinsic clearance values, are crucial for their pharmacokinetic profile. Jatczak et al. (2014) developed a synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and evaluated their biopharmaceutical properties, revealing significant variations that could affect their bioavailability and therapeutic potential (Jatczak et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrido[3,2-d]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. Studies on the synthesis and herbicidal activities of similar compounds, such as the one conducted by Huazheng (2013), shed light on the impact of specific functional groups on the compound's chemical behavior and potential applications beyond pharmacology (Huazheng, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has been conducted on the synthesis of novel pyrimidine derivatives, including those with modifications such as fluorine substitutions, which are of interest for their potential applications in medicinal chemistry and as tracer molecules for non-invasive imaging technologies like positron emission tomography (PET) (Gazivoda Kraljević et al., 2011).
- Another study focused on the synthesis and urease inhibition of pyrimidine diones, indicating their potential utility in addressing conditions related to urease activity (Rauf et al., 2010).
Biological Activities
- The exploration of pyrimidine diones for their herbicidal activities suggests their application in agricultural sciences, with some compounds demonstrating significant efficacy against certain plant species (Huazheng, 2013).
- A study on the nonlinear optical properties of novel styryl dyes based on pyrimidine dione derivatives highlights their potential in developing materials for optical and electronic devices (Shettigar et al., 2009).
Molecular Interactions and Structural Analysis
- Investigations into the crystal structures of pyrimidine diones offer insights into their molecular interactions, which is crucial for the design of pharmaceuticals and materials with specific properties (Trilleras et al., 2009).
- The antimicrobial and anticancer activities of pyrimidine derivatives underscore their significance in the development of new therapeutic agents (Aremu et al., 2017).
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c1-29-17-10-8-15(9-11-17)13-26-21(27)20-19(7-4-12-24-20)25(22(26)28)14-16-5-2-3-6-18(16)23/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGWVDTUMQFLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2498456.png)
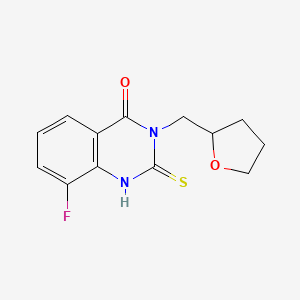
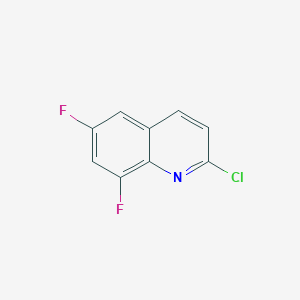

![6-benzyl-3-[(3-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498465.png)
![N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2498466.png)
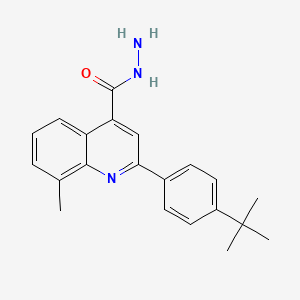
![1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2498468.png)
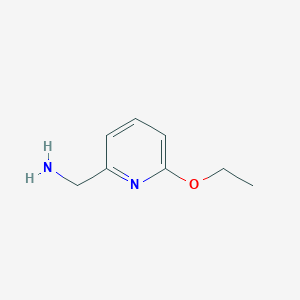
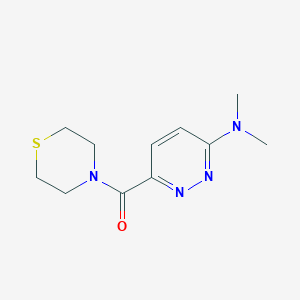
![N-(3,4-dimethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2498473.png)
